N-Methyl-N-(2-methylbut-3-yn-1-yl)but-2-en-1-amine
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Overview
Description
N-Methyl-N-(2-methylbut-3-yn-1-yl)but-2-en-1-amine is an organic compound characterized by its unique structure, which includes both alkyne and alkene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-methylbut-3-yn-1-yl)but-2-en-1-amine typically involves the reaction of appropriate alkynes and alkenes under specific conditions. One common method is the alkylation of N-methylamine with 2-methylbut-3-yn-1-yl halides, followed by a subsequent reaction with but-2-en-1-yl halides. The reaction conditions often require the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction rates and selectivity. The use of advanced purification techniques, including distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-methylbut-3-yn-1-yl)but-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the alkyne and alkene groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where halides or other nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted amines
Scientific Research Applications
N-Methyl-N-(2-methylbut-3-yn-1-yl)but-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-methylbut-3-yn-1-yl)but-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the alkyne and alkene groups, which can undergo various chemical transformations. These transformations can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-butyn-1-amine: Shares the alkyne functional group but lacks the alkene group.
N-methylbutan-2-amine: Contains a similar amine structure but does not have the alkyne or alkene groups.
Uniqueness
N-Methyl-N-(2-methylbut-3-yn-1-yl)but-2-en-1-amine is unique due to the presence of both alkyne and alkene functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to similar compounds that possess only one type of functional group.
Properties
CAS No. |
176661-04-4 |
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Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
N-but-2-enyl-N,2-dimethylbut-3-yn-1-amine |
InChI |
InChI=1S/C10H17N/c1-5-7-8-11(4)9-10(3)6-2/h2,5,7,10H,8-9H2,1,3-4H3 |
InChI Key |
HSEJUSYCSBLLMA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCN(C)CC(C)C#C |
Origin of Product |
United States |
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